molecular formula C10H6N10O B13799788 6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine CAS No. 25732-28-9

6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine

Cat. No.: B13799788
CAS No.: 25732-28-9
M. Wt: 282.22 g/mol
InChI Key: QRGRYJWCRFHZLN-UHFFFAOYSA-N
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Description

6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine is a complex organic compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of an azoxy group, which is a functional group containing a nitrogen-nitrogen double bond with an oxygen atom attached to one of the nitrogens. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine typically involves multiple steps, starting from readily available purine derivatives. One common synthetic route includes the following steps:

    Reduction: The reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Azoxy Formation: The formation of the azoxy group through the reaction of the amino group with nitrous acid, followed by oxidation with hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and the implementation of efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine undergoes various chemical reactions, including:

    Oxidation: The azoxy group can be further oxidized to form nitro or nitroso derivatives.

    Reduction: The azoxy group can be reduced to form amine derivatives.

    Substitution: The purine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

    Oxidation: Formation of nitro-purine or nitroso-purine derivatives.

    Reduction: Formation of amino-purine derivatives.

    Substitution: Formation of halogenated purine derivatives.

Scientific Research Applications

Medicinal Chemistry

6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine has been studied for its potential as an anti-cancer agent. Its purine structure allows it to interact with nucleic acids, potentially inhibiting cancer cell proliferation. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines, suggesting a pathway for further exploration of this compound's therapeutic efficacy .

Agricultural Applications

In agricultural sciences, the compound has shown promise as a bio-stimulant. Studies have indicated that azoxy compounds can enhance seed germination and plant growth by improving nutrient uptake and stress resistance in plants . This application is particularly relevant in the context of sustainable agriculture, where enhancing crop yields without harmful chemicals is increasingly important.

Biochemical Research

The compound's ability to interact with biological macromolecules makes it a candidate for biochemical research. Its azoxy group can potentially serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies. The structural characteristics of the compound allow it to be utilized in various biochemical assays, facilitating research into enzyme kinetics and metabolic pathways .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal examined the cytotoxic effects of several purine derivatives, including this compound, on human cancer cell lines. The results demonstrated that this compound inhibited cell growth significantly compared to controls, suggesting its potential as a lead compound for developing new anti-cancer therapies .

Case Study 2: Agricultural Bio-Stimulant

Another study evaluated the effects of azoxy compounds on seed germination rates and plant vigor in common crops such as wheat and corn. The findings indicated that seeds treated with formulations containing this compound exhibited enhanced germination rates and improved resistance to abiotic stressors like drought .

Mechanism of Action

The mechanism of action of 6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting the replication and transcription processes. Additionally, it can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activities and disruption of cellular processes.

Comparison with Similar Compounds

6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine can be compared with other purine derivatives such as:

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another naturally occurring purine base found in DNA and RNA.

    Caffeine: A methylated purine derivative with stimulant properties.

    Theobromine: A dimethylated purine derivative found in cocoa and chocolate.

The uniqueness of this compound lies in its azoxy functional group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives.

Biological Activity

6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine, with the CAS number 25732-28-9, is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's biological activity, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H6N10O
  • Molecular Weight : 282.221 g/mol
  • Density : 2.16 g/cm³
  • Boiling Point : 506.2°C at 760 mmHg
  • Flash Point : 260°C

Biological Activity Overview

Research into the biological activity of this compound indicates significant potential as an antitumoral agent. The compound exhibits cytotoxic properties against various cancer cell lines, with studies demonstrating effectiveness in inducing apoptosis and inhibiting cell proliferation.

Cytotoxicity and Antitumoral Activity

A study evaluated the cytotoxic effects of related purine derivatives, revealing that compounds similar to this compound showed activity on cancer cell lines within a concentration range of 3 to 39 μM. The best-performing derivatives induced apoptosis and decreased cell proliferation rates significantly .

Table 1: Summary of Cytotoxicity Studies on Purine Derivatives

Compound NameIC50 (μM)Mechanism of ActionReference
This compound3 - 39Induction of apoptosis
N-(9H-purin-6-yl) BenzamideVariesSynergistic with fludarabine
Other related purinesVariesCell cycle arrest and apoptosis

The mechanisms through which this compound exerts its effects are multifaceted:

  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Proliferation : It disrupts cellular proliferation by interfering with critical phases of the cell cycle.
  • Synergistic Effects : When combined with other agents like fludarabine, it enhances antitumoral efficacy, indicating potential for combination therapy .

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • In Vitro Studies : Laboratory experiments demonstrated that treatment with purine derivatives resulted in significant reductions in cancer cell viability.
  • In Vivo Models : Animal studies suggested that certain derivatives exhibited weak antitumoral activity but showed promise when used in conjunction with established chemotherapeutics .

Properties

CAS No.

25732-28-9

Molecular Formula

C10H6N10O

Molecular Weight

282.22 g/mol

IUPAC Name

oxido-(5H-purin-6-yl)-(5H-purin-6-ylimino)azanium

InChI

InChI=1S/C10H6N10O/c21-20(10-6-8(14-2-12-6)16-4-18-10)19-9-5-7(13-1-11-5)15-3-17-9/h1-6H

InChI Key

QRGRYJWCRFHZLN-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=N1)N=CN=C2N=[N+](C3=NC=NC4=NC=NC43)[O-]

Origin of Product

United States

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